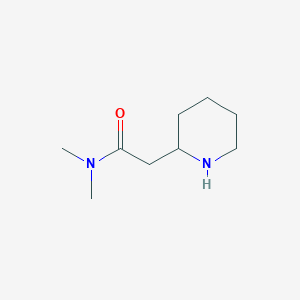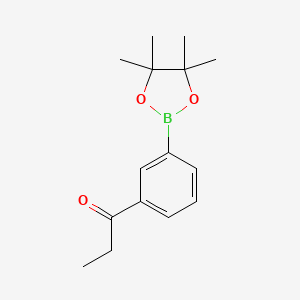![molecular formula C13H22Cl2N2 B13513155 (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride is a chemical compound with a complex structure that includes an indene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride typically involves multiple steps. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of the phthalimido group to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary amines.
科学研究应用
Chemistry
In chemistry, (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound can be used to study the effects of indene derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a precursor for drug development. Its structure suggests it could be modified to create new therapeutic agents with specific biological activities.
Industry
In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用机制
The mechanism of action of (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride involves its interaction with molecular targets in biological systems. The indene moiety may interact with specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
相似化合物的比较
Similar Compounds
Similar compounds include other indene derivatives and amine-containing molecules. Examples include:
Uniqueness
What sets (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride apart is its specific combination of an indene moiety with an amine group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H22Cl2N2 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(8-7-14)10-11-5-6-12-3-2-4-13(12)9-11;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H |
InChI 键 |
SJYXSHJAVSFELM-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN)CC1=CC2=C(CCC2)C=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)


![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)





![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
